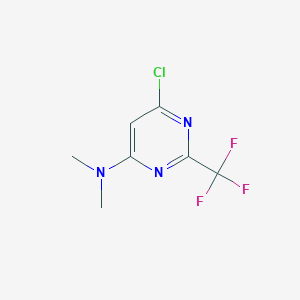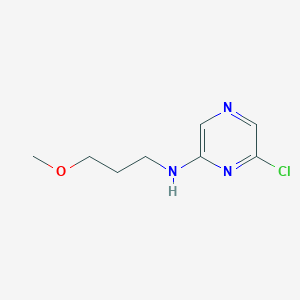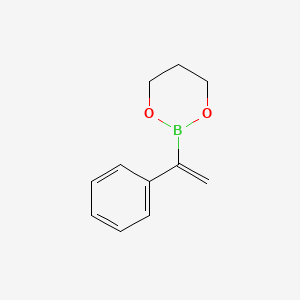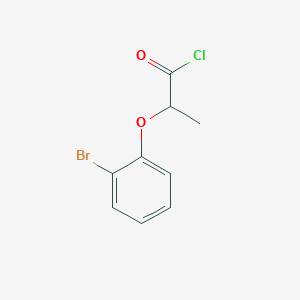![molecular formula C10H10N2O3 B1440572 3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid CAS No. 1251449-76-9](/img/structure/B1440572.png)
3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid
Vue d'ensemble
Description
“3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid” is a chemical compound with the CAS Number: 1251449-76-9. It has a molecular weight of 206.2 and its molecular formula is C10H10N2O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c1-11-10(15)8-4-7(5-12-6-8)2-3-9(13)14/h2-6H,1H3,(H,11,15)(H,13,14)/b3-2+ .Applications De Recherche Scientifique
Structural Insights and Supramolecular Interactions
The study of isomeric structures related to 3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid reveals significant insights into the coplanarity of carboxylic acid groups and double bonds, as well as the orthogonal nature of these structural elements in different isomers. This structural variation influences the formation of strong O-H...N hydrogen bonds and weak C-H...O interactions, contributing to the supramolecular structures observed. These interactions are further complemented by π-π stacking between oxazole and benzenoid rings, highlighting the compound's potential in the development of materials with unique molecular architectures (Trujillo-Ferrara et al., 2004).
Coordination Polymers and Fluorescent Properties
Research into coordination polymers generated through in situ hydrolysis introduces a derivative ligand related to this compound, showcasing the assembly of 2D complexes with helical networks. These complexes exhibit unique fluorescent and thermal properties, suggesting applications in materials science and sensor technology. The structural analysis provides a foundation for understanding the coordination behavior and potential utility of these compounds in developing new materials with desired photophysical properties (Xia Li et al., 2008).
Synthesis of Highly Functionalized Derivatives
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from related compounds demonstrates the potential for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives. These derivatives serve as convenient scaffolds for further chemical modifications, leading to the development of isoxazole-annulated heterocycles with potential applications in pharmaceuticals and organic materials. This research opens avenues for the synthesis of complex molecules with diverse functionalities, which can be tailored for specific applications in drug development and material science (J. G. Ruano et al., 2005).
Inhibitory Activity and Pharmacological Potential
The exploration of novel inhibitors based on the structure of this compound derivatives reveals their potential in targeting specific biological pathways. For example, compounds designed around this structural motif have shown significant activity against glucose-6-phosphatase, an enzyme critical in glucose metabolism. This inhibitory activity suggests the potential of these compounds in therapeutic applications, particularly in the management of metabolic diseases such as diabetes. The synthesis and evaluation of these compounds underscore the importance of structural design in the development of new pharmacologically active agents (Farhanullah et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[5-(methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-11-10(15)8-4-7(5-12-6-8)2-3-9(13)14/h2-6H,1H3,(H,11,15)(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAJWAAMEJAMEZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CN=CC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




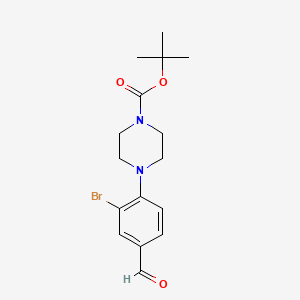
![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)
![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)
![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1440494.png)

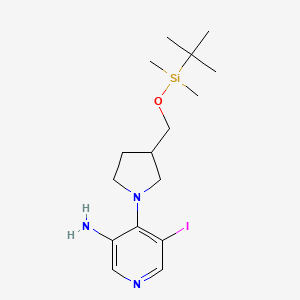
![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)
![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)
